Libramycin A
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Libramycin A involves complex organic reactions typically carried out in a laboratory setting. The exact synthetic routes and reaction conditions are proprietary and not widely published. it is known that the compound is derived from natural fermentation processes involving Streptomyces species .
Industrial Production Methods: Industrial production of this compound is primarily achieved through large-scale fermentation. Streptomyces cultures are grown in controlled environments, and the compound is extracted and purified from the fermentation broth. This method ensures a consistent and high yield of this compound for commercial use .
Chemical Reactions Analysis
Types of Reactions: Libramycin A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, reduction involves the gain of hydrogen or the loss of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of this compound, while reduction may produce reduced forms with different functional groups.
Scientific Research Applications
Libramycin A has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying antibiotic synthesis and mechanisms.
Biology: Investigated for its effects on bacterial cell walls and its potential to combat antibiotic-resistant strains.
Medicine: Explored for its therapeutic potential in treating bacterial infections.
Industry: Utilized in the development of new antibiotics and as a standard for quality control in pharmaceutical manufacturing
Mechanism of Action
Libramycin A exerts its antibacterial effects by targeting bacterial ribosomes, inhibiting protein synthesis. This action disrupts the growth and replication of bacterial cells, leading to their eventual death. The compound specifically binds to the 30S subunit of the bacterial ribosome, preventing the formation of essential proteins .
Comparison with Similar Compounds
Tobramycin: Another aminoglycoside antibiotic with a similar mechanism of action.
Gentamicin: Known for its broad-spectrum antibacterial activity.
Amikacin: Effective against strains resistant to other aminoglycosides.
Uniqueness of Libramycin A: this compound stands out due to its unique structure and specific binding affinity to bacterial ribosomes. Its fat-solubility and weak acidity also differentiate it from other aminoglycosides, making it a valuable compound for specific applications in research and medicine .
Properties
IUPAC Name |
2-methyl-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-7(10(14)15)5-3-4-6-9-8(2)12-11(16)13-9/h7-9H,3-6H2,1-2H3,(H,14,15)(H2,12,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLSWBIYQALLJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(=O)N1)CCCCC(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70276598, DTXSID40958051 | |
Record name | 2-methyl-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70276598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(2-Hydroxy-4-methyl-4,5-dihydro-1H-imidazol-5-yl)-2-methylhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40958051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36846-64-7, 31602-99-0 | |
Record name | alpha-Methyldethiobiotin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036846647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .alpha.-Dethiobiotin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116327 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-methyl-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70276598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(2-Hydroxy-4-methyl-4,5-dihydro-1H-imidazol-5-yl)-2-methylhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40958051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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